2-氯-5-(三氟甲基)肉桂酸

描述

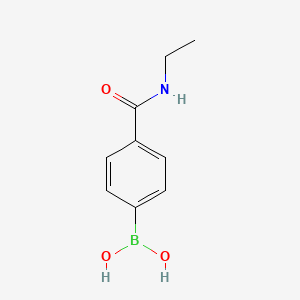

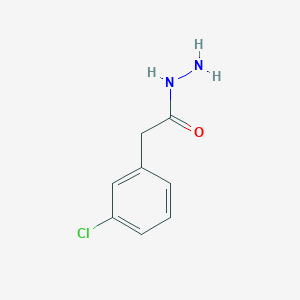

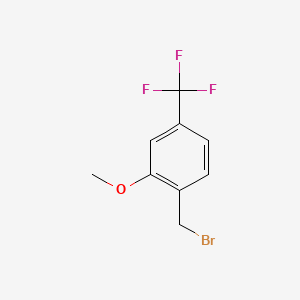

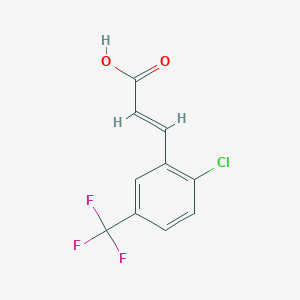

2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 . It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to a trans-cinnamic acid .

Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(trifluoromethyl)cinnamic acid is 250.6 . Its IUPAC name is (2E)-3-[2-chloro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI key is BRSLZIOZUPZJMY-DAFODLJHSA-N .Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.科学研究应用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application or Experimental Procedures : The first and only example on the formation of C(sp 3)–C(sp 2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published by Mai et al . They revealed that the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) catalytic system produced the corresponding β .

- Results or Outcomes : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Application in Antimicrobial, Anticancer and Antioxidant Activity

- Specific Scientific Field : Pharmacology .

- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives . These derivatives have shown significant antimicrobial, anticancer, and antioxidant activities .

- Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains . The compounds were also evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains .

- Results or Outcomes : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species .

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .

- Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .

Application in Synthesis of Complex Fluorinated Compounds

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .

- Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .

Application in Safety Data Sheet

- Specific Scientific Field : Safety Data Sheet .

- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid is used in the creation of safety data sheets .

- Methods of Application or Experimental Procedures : The safety data sheet provides information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .

- Results or Outcomes : The safety data sheet helps ensure that the product is being used correctly and safely .

属性

IUPAC Name |

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSLZIOZUPZJMY-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。